6-Chloro-4-methoxypyridin-2-ol
Description
6-Chloro-4-methoxypyridin-2-ol is a substituted pyridine derivative characterized by a hydroxyl group at position 2, a methoxy group at position 4, and a chlorine atom at position 6 on the pyridine ring.
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRULJNSMQYQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxypyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 4-methoxypyridin-2-ol. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled conditions to ensure selective chlorination at the 6th position .
Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. This biocatalytic approach is advantageous due to its regioselectivity and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using POCl3 or similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxypyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dechlorinated or demethoxylated pyridines.
Scientific Research Applications
6-Chloro-4-methoxypyridin-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxypyridin-2-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl group can participate in hydrogen bonding, while the chlorine and methoxy groups influence its electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 6-chloro-4-methoxypyridin-2-ol and structurally related pyridine/pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Insights:
The methoxy group in both compounds acts as an electron donor, but in this compound, steric hindrance between -OCH₃ (C4) and -Cl (C6) may influence conformational stability.
Functional Group Diversity: 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine () incorporates a fused oxazole ring, significantly altering its planar structure and π-stacking ability compared to the simpler pyridin-2-ol scaffold. This modification likely increases its use in materials science or as a pesticide . 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol () features a pyrimidine core with a chloromethyl group, which may confer alkylating activity in biological systems, unlike the pyridine-based target compound .
Solubility and Bioavailability :
- 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol () has a methoxymethyl group that enhances lipophilicity, making it more membrane-permeable than this compound, which retains higher polarity due to the -OH group .
Synthetic Utility: describes a method for synthesizing methylthio-substituted pyridazinones using Na₂S·9H₂O in DMF.
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